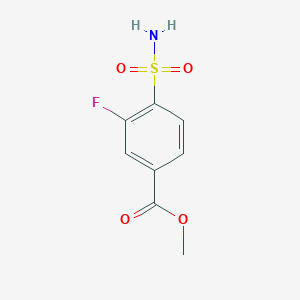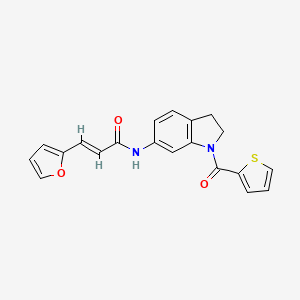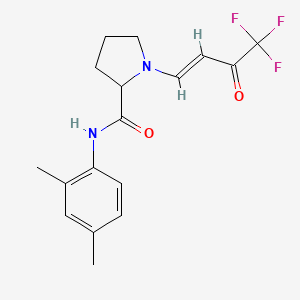
(E)-N-(2,4-dimethylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2,4-dimethylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H19F3N2O2 and its molecular weight is 340.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
Novel Polyamides and Their Thermal Properties
Research has led to the synthesis of new polyamides through polycondensation reactions involving aromatic diamines and carboxylic acids, resulting in polymers with high yield and inherent viscosities. These polymers exhibit excellent solubility in polar solvents and have been characterized by FTIR spectroscopy, elemental analyses, and thermal properties. For instance, Faghihi and Mozaffari (2008) synthesized polyamides with pyridyl moieties, demonstrating their solubility and thermal stability Faghihi & Mozaffari, 2008.
Antimycobacterial Activity
Amidrazone derivatives have shown activity against mycobacteria, with specific structures being identified as highly active against these pathogens. Billington et al. (2000) highlighted the antimycobacterial activity of a series of pyridine-2-carboxamidrazone derivatives, contributing to the development of new therapeutic agents Billington, Lowe, Rathbone, & Schwalbe, 2000.
Fluorinated Polyamides and Optical Properties
The synthesis of fluorinated polyamides containing pyridine and sulfone moieties has been explored for their potential in high-performance materials. Liu et al. (2013) synthesized a new diamine containing pyridine and trifluoromethylphenyl groups, leading to polyamides with low dielectric constants and high transparency, suitable for microelectronic applications Liu et al., 2013.
Advanced Material Applications
Electrochromic Properties
Novel aromatic polyamides incorporating triphenylamine (TPA) units have been synthesized for their electrochromic properties. Chang and Liou (2008) prepared polyamides with pendent 4,4′-dimethoxy-substituted TPA units, showing multi-stage oxidative coloring, indicating their potential use in electrochromic devices Chang & Liou, 2008.
Polyamide-Imides with Enhanced Properties
Shockravi et al. (2009) synthesized polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages, demonstrating outstanding solubility, thermal stability, and optical properties. These materials are promising for applications requiring high thermal stability and low refractive indexes Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-11-5-6-13(12(2)10-11)21-16(24)14-4-3-8-22(14)9-7-15(23)17(18,19)20/h5-7,9-10,14H,3-4,8H2,1-2H3,(H,21,24)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHCGXPTTVVPDD-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

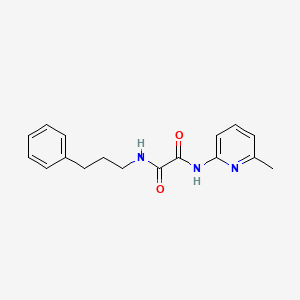

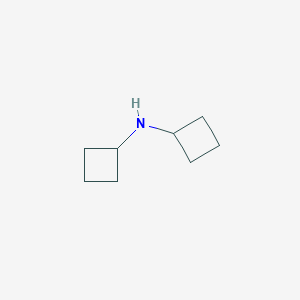
![3-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2588482.png)
![Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate](/img/structure/B2588484.png)
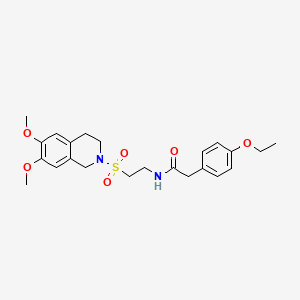
![2-[4-(2-{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}propanoyl)piperazin-1-yl]pyrimidine](/img/structure/B2588486.png)


